[6-acetyloxy-7-(chloromethyl)-7-hydroxy-1-(3-methylbutanoyloxy)-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-yl]methyl 3-methylbutanoate
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Overview
Description
Chlorovaltrate K is a chlorinated valepotriate, a type of iridoid compound derived from the plant Valeriana jatamansi. It is known for its anticancer properties, showing moderate cytotoxicity against various cancer cell lines such as A549 (lung adenocarcinoma), PC-3M (metastatic prostate cancer), HCT-8 (colon cancer), and Bel 7402 (hepatoma) with IC50 values ranging from 2.32 to 8.26 micromolar .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorovaltrate K can be synthesized through the reaction of chlorinated valepotriates with specific reagents. One common method involves the reaction of chlorinated valepotriates with potassium hydroxide in an alcohol solvent. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield Chlorovaltrate K .
Industrial Production Methods
Industrial production of Chlorovaltrate K typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of chlorinated valepotriates as starting materials, which are reacted with potassium hydroxide under controlled temperature and pressure conditions. The product is then purified through filtration and drying processes .
Chemical Reactions Analysis
Types of Reactions
Chlorovaltrate K undergoes various chemical reactions, including:
Oxidation: Chlorovaltrate K can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic reagents such as sodium azide or potassium cyanide in polar solvents.
Major Products Formed
Oxidation: Formation of oxidized valepotriates.
Reduction: Formation of reduced valepotriates.
Substitution: Formation of substituted valepotriates with different functional groups.
Scientific Research Applications
Chlorovaltrate K has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its cytotoxic effects on cancer cell lines and its potential as an anticancer agent.
Medicine: Investigated for its therapeutic potential in treating cancer and other diseases.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
Chlorovaltrate K exerts its effects through multiple molecular targets and pathways. It induces cytotoxicity in cancer cells by interfering with cellular processes such as DNA replication and protein synthesis. The compound interacts with specific enzymes and receptors, leading to the disruption of cellular functions and ultimately causing cell death. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
Chlorovaltrate K is unique among chlorinated valepotriates due to its specific chemical structure and biological activity. Similar compounds include:
- Chlorovaltrate L
- Chlorovaltrate M
- Chlorovaltrate N
- Rupesin B
These compounds also exhibit cytotoxic effects against cancer cell lines but differ in their chemical structures and specific biological activities. Chlorovaltrate K stands out due to its moderate cytotoxicity and potential therapeutic applications .
Properties
IUPAC Name |
[6-acetyloxy-7-(chloromethyl)-7-hydroxy-1-(3-methylbutanoyloxy)-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-yl]methyl 3-methylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33ClO8/c1-12(2)6-18(25)28-9-15-10-29-21(31-19(26)7-13(3)4)20-16(15)8-17(30-14(5)24)22(20,27)11-23/h10,12-13,16-17,20-21,27H,6-9,11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QERAXRDNYJPTRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OCC1=COC(C2C1CC(C2(CCl)O)OC(=O)C)OC(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33ClO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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